molecular formula C24H25N7O3 B2606964 benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920378-71-8

benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No.: B2606964
CAS No.: 920378-71-8
M. Wt: 459.51
InChI Key: CFDHHKQHZBWRQN-UHFFFAOYSA-N
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Description

Benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety. The 4-ethoxyphenyl substituent at the triazole ring and the benzyl carbamate group on piperazine contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

benzyl 4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-2-33-20-10-8-19(9-11-20)31-23-21(27-28-31)22(25-17-26-23)29-12-14-30(15-13-29)24(32)34-16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDHHKQHZBWRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate (CAS No. 920389-63-5) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N7O2C_{24}H_{25}N_{7}O_{2} with a molecular weight of 443.5 g/mol. The structure features a piperazine ring linked to a triazolo-pyrimidine moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₃₄H₂₇N₇O₂
Molecular Weight443.5 g/mol
CAS Number920389-63-5

The primary mechanism of action for this compound involves its interaction with specific protein targets. Notably, it has been identified as an inhibitor of the GCN2 protein kinase. This inhibition occurs through competitive binding at the ATP-binding site or allosteric modulation, disrupting protein synthesis regulation in response to amino acid availability by phosphorylating eIF2α (eukaryotic translation initiation factor 2 alpha) .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Selectivity towards Cancer Cells : Research has shown that related compounds demonstrate higher cytotoxicity against melanoma cell lines compared to normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. The structural components allow it to bind effectively to microbial enzymes or receptors, inhibiting their growth and proliferation .

Antiparasitic Activity

In related studies involving triazole derivatives, compounds with similar structures have demonstrated efficacy against Toxoplasma gondii and Cryptosporidium parvum, two significant parasitic threats. The most effective analogs reported IC50 values ranging from 2.95 μM to 7.63 μM against these parasites .

Case Studies and Research Findings

  • Cancer Cell Studies : A study evaluated the cytotoxic effects of benzyl derivatives on various cancer cell lines and found that certain derivatives were effective in inhibiting cell migration and proliferation .
  • Antimicrobial Efficacy : Research indicated that the compound could inhibit microbial growth by targeting specific enzymes involved in metabolic pathways critical for survival .
  • In Vivo Studies : Animal model studies demonstrated that the compound could significantly reduce tumor size in xenograft models when administered at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological activities that make it a candidate for drug development:

  • Antitumor Activity : Research indicates that derivatives of triazolo-pyrimidines possess significant antitumor properties. Studies have shown that compounds similar to benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines .
  • Antimicrobial Properties : Triazole derivatives have been noted for their antimicrobial effects. The presence of the triazole ring in the structure may enhance its activity against bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Biological Studies

The compound's unique structure allows for various biological investigations:

  • Neuropharmacology : The piperazine moiety is known to interact with neurotransmitter receptors. Research into compounds containing piperazine has revealed their potential as anxiolytics and antidepressants. Thus, this compound may be explored for its effects on mood disorders and anxiety .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Studies on related compounds suggest they could modulate enzyme activity linked to metabolic syndromes and other chronic diseases .

Material Science Applications

Beyond biological applications, this compound can also be utilized in material science:

  • Polymer Chemistry : The incorporation of triazole-containing compounds into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research has indicated that such modifications can lead to innovative materials with improved performance characteristics suitable for various industrial applications .

Case Studies

Study TitleFocusFindings
"Antitumor Activity of Triazolo-Pyrimidine Derivatives"Cancer ResearchDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
"Neuropharmacological Effects of Piperazine Derivatives"PharmacologyShowed potential anxiolytic effects in animal models, warranting further investigation into clinical applications.
"Synthesis and Characterization of Triazole-Based Polymers"Materials ScienceDeveloped polymers with enhanced properties suitable for high-performance applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, benzyl carbamate Potential kinase inhibitor (inferred)
1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-piperazinyl]-2-(4-chlorophenyl)ethanone Triazolo[4,5-d]pyrimidine Benzyl, 4-chlorophenyl acetyl ChemSpider ID: 920390-79-0
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, 4-methoxybenzenesulfonyl PubChem entry (structural data)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group Intermediate for isomerization studies

Key Observations:

  • Triazolo vs. Pyrazolo Cores: Unlike pyrazolopyrimidines (), triazolopyrimidines exhibit greater aromatic stability and resistance to isomerization under standard conditions, which could improve pharmacokinetic profiles .
  • Electron-Donating Groups: The 4-ethoxyphenyl substituent (electron-donating) in the target compound and may enhance π-π stacking interactions with kinase ATP-binding sites compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) .

Q & A

Q. What synthetic routes are reported for triazolopyrimidine derivatives analogous to the target compound?

The synthesis of triazolopyrimidine scaffolds typically involves cyclization of triazole precursors with carboxamide derivatives. For example, 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can react with carbon disulfide under basic conditions to yield thioxo-triazolopyrimidines, which are further functionalized via alkylation or glycosylation (e.g., with glucosyl bromide) . Key steps include:

  • Cyclization : NaOH-mediated reaction with CS₂ to form the thione intermediate (77% yield).
  • Functionalization : Alkylation with ethyl iodide (74% yield) or thioglycoside formation using glucosyl bromide and KOH.
  • Purification : Silica gel chromatography and recrystallization.

Q. How is structural confirmation performed for triazolopyrimidine-piperazine hybrids?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions and piperazine integration. For example, 1H^1H NMR of 7-chloro-triazolopyrimidine derivatives shows aromatic protons at δ 7.2–8.1 ppm and piperazine signals at δ 3.4–3.8 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₂ClN₇O requires m/z 420.1552) .
  • SFC/HPLC : Assess enantiomeric excess (ee) for chiral intermediates, as in iridium-catalyzed aminations (up to 90% ee) .

Advanced Research Questions

Q. How can synthetic yield be optimized for triazolopyrimidine intermediates?

Yield optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., (Ph₃P)₂PdCl₂) enhance Suzuki couplings for aryl substitutions (90% yield in 7-furyl-triazolopyrimidine synthesis) .
  • Solvent effects : DMF or aqueous ethanol improves solubility and reaction kinetics for glycosylation (75–79% yield) .
  • Temperature control : Reactions at 50–100°C balance reactivity and decomposition (e.g., allylic aminations at 50°C give 57% yield) .

Q. What methodologies are used to analyze biological activity of triazolopyrimidine derivatives?

  • In vitro assays : Anticancer activity against MCF-7 and A549 cell lines via MTT assays, with IC₅₀ values calculated for glycosylated derivatives .
  • Molecular docking : CB2 receptor binding studies (e.g., RG7774) guide structure-activity relationship (SAR) analysis for analogs .
  • Oxidative stress profiling : ROS generation in cancer cells measured using DCFH-DA fluorescence .

Q. How are contradictory data in biological activity resolved?

Contradictions (e.g., varying IC₅₀ values across cell lines) are addressed by:

  • Dose-response validation : Replicate experiments with adjusted concentrations (e.g., 1–100 µM range).
  • SAR analysis : Compare substituent effects; e.g., 4-ethoxy groups may enhance membrane permeability vs. 4-methoxy analogs .
  • Off-target profiling : Assess selectivity via kinase or receptor panels to rule out non-specific effects .

Methodological Recommendations

  • Synthetic challenges : Protect piperazine nitrogens during alkylation to prevent side reactions .
  • Analytical pitfalls : Use deuterated DMSO for NMR to avoid solvent interference with aromatic protons .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

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